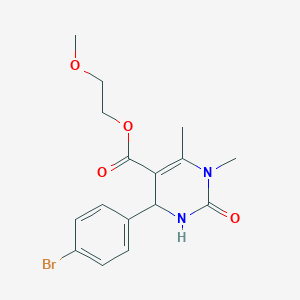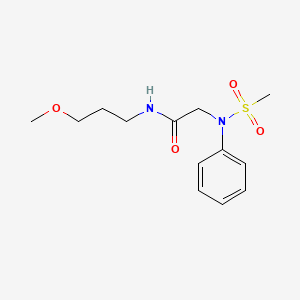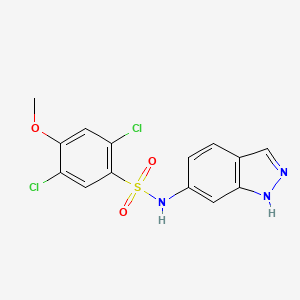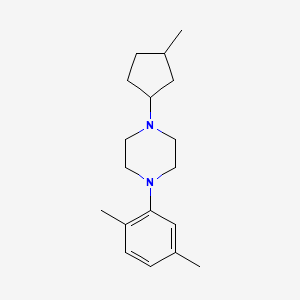![molecular formula C23H32N4O2 B5056363 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5056363.png)
6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide, commonly known as IPPN, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors and has been shown to have promising effects in various disease models.
Mecanismo De Acción
IPPN exerts its effects by inhibiting the activity of 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS). ROS are known to play a role in the pathogenesis of various diseases, including inflammation, cancer, and neurodegenerative diseases. By inhibiting 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase, IPPN reduces the production of ROS and thereby reduces inflammation and oxidative stress.
Biochemical and Physiological Effects
IPPN has been shown to have various biochemical and physiological effects in disease models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. IPPN has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In models of neurodegenerative diseases, IPPN has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPPN has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase. IPPN is also stable and can be easily synthesized in large quantities. However, there are some limitations to using IPPN in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, IPPN may have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for research on IPPN. One area of research is to further elucidate the mechanism of action of IPPN and its effects on various signaling pathways. Another area of research is to evaluate the safety and efficacy of IPPN in clinical trials. IPPN has shown promising results in animal models, but further studies are needed to determine its potential for human use. Additionally, there is a need for the development of more potent and selective 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase inhibitors that can be used in combination with IPPN for enhanced therapeutic effects.
Conclusion
In conclusion, IPPN is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various disease models. IPPN exerts its effects by inhibiting the activity of 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase, thereby reducing the production of ROS and inflammation. IPPN has several advantages for lab experiments, but there are also some limitations that need to be considered. Future research on IPPN should focus on further elucidating its mechanism of action and evaluating its safety and efficacy in clinical trials.
Métodos De Síntesis
IPPN can be synthesized using a multi-step process involving the reaction of 4-methoxyphenylacetonitrile with 3-bromopropylamine, followed by the reaction with isopropylpiperazine and nicotinoyl chloride. The final product is obtained by purification using column chromatography. This synthesis method has been optimized to achieve high yields and purity of IPPN.
Aplicaciones Científicas De Investigación
IPPN has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. IPPN has been studied in animal models of inflammatory bowel disease, multiple sclerosis, and cancer, and has shown promising results in reducing inflammation and tumor growth. IPPN has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-18(2)26-13-15-27(16-14-26)22-11-8-20(17-25-22)23(28)24-12-4-5-19-6-9-21(29-3)10-7-19/h6-11,17-18H,4-5,12-16H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNXOPQKAVMGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-methoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5056288.png)
![1-(4-ethoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5056293.png)
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5056300.png)

![3-(1,3-benzodioxol-4-yl)-4',4',6,6-tetramethyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5056312.png)
![1-cyclopentyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5056323.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5056324.png)

![[(2S)-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-2-pyrrolidinyl]methanol](/img/structure/B5056338.png)

![isobutyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5056347.png)
![6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5056351.png)
![1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B5056356.png)